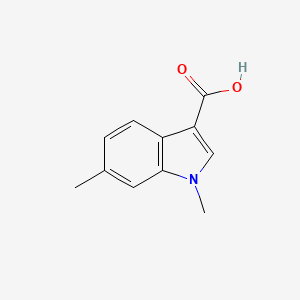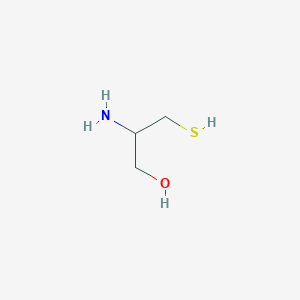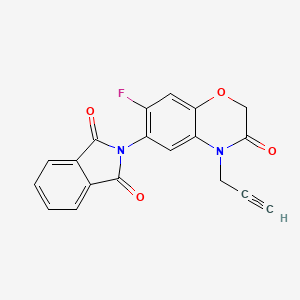
1H-Indole-3-carboxylic acid, 1,6-dimethyl-
Descripción general
Descripción
1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, often involves Fischer indolisation . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .Molecular Structure Analysis
The empirical formula of 1-Methylindole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis
1-Methylindole-3-carboxylic acid has been used as a reactant for the preparation of various compounds, including bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis
The melting point of 1-Methylindole-3-carboxylic acid is 197-200 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 1,6-dimethyl-, has been studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance plant growth and development, increase crop yield, and improve stress tolerance. In medicine, it has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. In biotechnology, it has been used as a precursor for the synthesis of other compounds, such as indole-3-acetic acid, a plant hormone.
Mecanismo De Acción
Target of Action
Indole derivatives, such as 1,6-dimethylindole-3-carboxylic acid, are known to interact with a variety of targets in the body. These targets often include various receptors and enzymes, which play crucial roles in numerous biological processes . .
Mode of Action
The mode of action of indole derivatives typically involves binding to their targets, leading to changes in the function of these targets . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can then interact with various targets, affecting downstream pathways.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. Indole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . .
Action Environment
The action environment of a compound refers to the environmental factors that can influence its action, efficacy, and stability. These factors can include things like pH, temperature, and the presence of other compounds. Some indole derivatives are known to be influenced by environmental factors . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its solubility in aqueous solutions is limited, which may pose challenges in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1H-Indole-3-carboxylic acid, 1,6-dimethyl-. One area of interest is its potential as a plant growth regulator and stress tolerance enhancer. Further studies are needed to elucidate its mechanism of action and optimize its application in agriculture. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Future research could focus on developing more potent derivatives and exploring their efficacy in animal models. Additionally, the synthesis method of 1H-Indole-3-carboxylic acid, 1,6-dimethyl- could be further optimized for increased yield and scalability.
Safety and Hazards
1-Methylindole-3-carboxylic acid may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
1,6-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14)6-12(2)10(8)5-7/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBKZGDBUOXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)
![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)


![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)


![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)


![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)